molecular formula C12H15BrClNO3 B1293978 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide CAS No. 1119450-41-7

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

Cat. No.: B1293978
CAS No.: 1119450-41-7
M. Wt: 336.61 g/mol
InChI Key: UHOKWUICWIWYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide typically involves the bromination of a precursor compound followed by an amidation reaction. The precursor, 5-chloro-2,4-dimethoxyphenylbutanoic acid, is first brominated using a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like dichloromethane. The brominated intermediate is then reacted with an amine, such as butanamide, under appropriate conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide serves as a crucial building block in organic synthesis. Its bromine atom facilitates various substitution reactions, making it valuable for creating more complex molecules. The compound is often used in the development of new synthetic routes and methodologies.

Biology

In biological studies, this compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in modulating the activity of specific proteins involved in inflammatory pathways, particularly through its interaction with cyclooxygenase enzymes (COX). Its structural features enhance its binding affinity to these targets, indicating potential therapeutic applications.

Medicine

The compound is being explored as a lead candidate for developing new pharmaceuticals, especially anti-inflammatory agents. Preliminary studies have demonstrated its ability to suppress COX-2 activity effectively, positioning it as a potential alternative to existing drugs like celecoxib .

Industry

In industrial applications, this compound is utilized in the formulation of new materials and chemical processes. Its unique properties allow for innovative approaches in material science and chemical engineering.

Case Study 1: Anti-inflammatory Activity

Recent research highlighted the anti-inflammatory effects of derivatives related to this compound. In vitro studies demonstrated that certain derivatives exhibited significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs . This positions the compound as a candidate for further development in treating inflammatory diseases.

Case Study 2: Synthesis and Structural Analysis

A study on the synthesis of substituted derivatives showed that modifications to the phenyl ring could enhance biological activity while maintaining favorable synthetic profiles. The structural analysis provided insights into how specific substituents affect enzyme interactions, guiding future modifications for improved efficacy.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide is unique due to the presence of both bromine and chlorine atoms, as well as the dimethoxyphenyl group. These structural features contribute to its specific reactivity and binding properties, making it a valuable compound in research and development .

Biological Activity

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide is a compound of interest due to its potential biological activity. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and research findings related to its biological effects.

  • Molecular Formula : C12H15BrClNO3
  • Molecular Weight : 336.61 g/mol
  • Purity : Minimum 95% .

This compound exhibits significant interactions with various biomolecules, including enzymes and proteins. The presence of the bromine atom and methoxy groups enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to either inhibition or activation of enzymatic activities, depending on the specific context .

The biological activity of this compound is primarily attributed to its ability to modulate cellular signaling pathways and gene expression. It can influence:

  • Enzyme Activity : The compound may inhibit key enzymes in metabolic pathways, resulting in altered cellular functions.
  • Cell Signaling : It affects the activity of signaling proteins, potentially leading to changes in cellular responses .

Molecular Interactions

The binding interactions between this compound and biomolecules are critical for its biological effects. The exact molecular targets remain under investigation, but it is believed that the compound disrupts normal cellular processes by interfering with enzyme activity or cellular signaling pathways .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:

  • HEPG2 Cancer Cell Line : The compound demonstrated significant antiproliferative activity with an EC50 value indicating effective inhibition .
  • In Vitro Assays : Various assays have been conducted to assess its effects on cell viability and proliferation, showing promising results against specific cancer types while sparing normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications in the chemical structure influence biological activity. The presence of halogen atoms and methoxy groups has been shown to enhance the compound's reactivity and biological efficacy .

Case Studies

  • Study on Antiproliferative Activity :
    • A study conducted on several derivatives including this compound indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against cancer cell lines such as breast carcinoma and colon carcinoma .
  • Mechanistic Insights :
    • Research focusing on the molecular mechanisms revealed that the compound could inhibit specific signaling pathways involved in cancer progression, providing insights into its potential therapeutic applications .

Properties

IUPAC Name

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO3/c1-4-7(13)12(16)15-9-5-8(14)10(17-2)6-11(9)18-3/h5-7H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOKWUICWIWYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227441
Record name 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-41-7
Record name 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.